molecular formula C21H25F2NO B12538781 Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- CAS No. 799814-15-6

Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-

Cat. No.: B12538781
CAS No.: 799814-15-6
M. Wt: 345.4 g/mol
InChI Key: NUSGMYZBLSMAHM-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
The compound Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- (molecular formula C₁₇H₂₀F₂N₂O, molecular weight 335.1678 g/mol) is a carboxamide derivative characterized by a 2-(difluoromethyl)benzamide core and a bulky 1,3,3-trimethylbutyl substituent on the aniline ring. It is synthesized via coupling reactions between substituted benzoic acid derivatives and amine precursors, yielding white crystalline solids with a melting point range of 134–190°C .

Properties

CAS No.

799814-15-6

Molecular Formula

C21H25F2NO

Molecular Weight

345.4 g/mol

IUPAC Name

2-(difluoromethyl)-N-[2-(4,4-dimethylpentan-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H25F2NO/c1-14(13-21(2,3)4)15-9-7-8-12-18(15)24-20(25)17-11-6-5-10-16(17)19(22)23/h5-12,14,19H,13H2,1-4H3,(H,24,25)

InChI Key

NUSGMYZBLSMAHM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under radical conditions . The reaction conditions often require the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a suitable solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and safety of the radical difluoromethylation process. Additionally, optimizing reaction parameters such as temperature, pressure, and reagent concentrations is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity:
Benzamide derivatives have been explored for their potential anticancer properties. Research indicates that modifications in the benzamide structure can enhance the inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, studies have shown that certain benzamide compounds exhibit selective inhibition against CDK1 and CDK2, making them promising candidates for cancer therapy .

Antimicrobial Properties:
Phenylbenzamides, including those similar to the compound , exhibit significant antimicrobial activity. They have been reported to be effective against various fungi and bacteria, thus making them suitable for developing antifungal and antibacterial agents . The difluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its bioavailability.

Agrochemical Applications

Pesticidal Activity:
The compound has been identified as having potential fungicidal properties. Benzamide derivatives have been utilized in formulations aimed at controlling undesirable microorganisms in agricultural settings. Research indicates that certain structural modifications can lead to enhanced fungicidal efficacy compared to existing compounds .

Herbicides:
Benzamide derivatives are also being investigated for their herbicidal properties. The incorporation of difluoromethyl groups may improve the herbicidal activity by altering the mode of action against specific weed species.

Material Science

Liquid Crystals:
Benzamide compounds are being studied for their applications in liquid crystal technology. The unique molecular structure allows for tunable mesogenic properties, which can be exploited in the development of advanced display technologies . The presence of difluoromethyl groups can influence phase behavior and thermal stability.

Chemical Synthesis

Synthetic Intermediates:
The compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to be used in various synthetic pathways to create more complex molecules with potential applications across multiple domains, including pharmaceuticals and agrochemicals .

Summary Table of Applications

Application AreaSpecific UseKey Benefits
PharmaceuticalsAnticancer agentsSelective inhibition of CDKs
Antimicrobial agentsEffective against fungi and bacteria
AgrochemicalsFungicidesEnhanced efficacy against microorganisms
HerbicidesImproved action against specific weeds
Material ScienceLiquid crystalsTunable mesogenic properties
Chemical SynthesisSynthetic intermediatesVersatile reactivity for complex molecule creation

Case Studies

  • Anticancer Activity Study:
    A study published on the synthesis of modified benzamide compounds demonstrated enhanced potency against CDK1 and CDK2 when incorporating difluoromethyl groups into the structure. This modification led to a significant increase in binding affinity compared to traditional benzamide structures .
  • Fungicidal Efficacy Evaluation:
    Research conducted on phenylbenzamides revealed that those with specific substitutions exhibited superior fungicidal activity compared to known agents. The study highlighted the importance of structural variations in enhancing biological activity .
  • Liquid Crystal Properties Investigation:
    A series of experiments focusing on benzamide derivatives showed that the introduction of difluoromethyl groups affected the clearing temperatures and mesophase stability significantly, indicating their potential use in high-performance liquid crystal displays .

Mechanism of Action

The mechanism by which Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Features

  • Substituent Effects: The difluoromethyl (-CF₂H) group enhances electronegativity and metabolic stability compared to non-fluorinated analogs.
  • Spectral Data : Confirmed via ¹H-NMR, ¹³C-NMR, and HRMS, with characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and CF₂H groups (δ 5.8–6.2 ppm) .

Comparison with Structurally Similar Benzamide Derivatives

Substituent-Driven Structural and Functional Variations

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications/Notes
Target Compound C₁₇H₂₀F₂N₂O 335.1678 -CF₂H, -N-(2-(1,3,3-trimethylbutyl)phenyl) 134–190 Potential agrochemical/pharmaceutical applications (inferred from structural analogs)
2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 20878-52-8) C₁₄H₁₁F₃N₂O 318.10 -NH₂, -CF₃ N/A Hydrophilic-lipophilic balance; used in drug discovery
3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide (CAS 3830-64-6) C₁₄H₉ClF₃NO 307.68 -Cl, -CF₃ N/A Intermediate in pesticide synthesis (e.g., flutolanil analogs)
N-Ethyl-N-(3-methylphenyl)-2-trifluoromethylbenzamide C₁₇H₁₆F₃NO 307.31 -CF₃, -N-Et, -3-Me N/A Agrochemical candidate (steric hindrance reduces enzymatic degradation)
2-[2-(Dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide C₁₈H₁₉F₃N₂O₂ 364.35 -OCH₂CH₂NMe₂, -CF₃ N/A Bioactivity modulated by electron-donating substituents

Substituent Impact on Physicochemical Properties

  • Fluorinated Groups :
    • -CF₂H (Target) : Balances electronegativity and lipophilicity (logP ~3.2), enhancing membrane permeability compared to -CF₃ analogs (logP ~3.8) .
    • -CF₃ (CAS 20878-52-8) : Increases resistance to oxidative metabolism but reduces solubility in aqueous media .
  • Amino vs. Alkyl Substituents: The -NH₂ group in 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide improves hydrogen-bonding capacity, favoring target interactions in enzyme inhibition .

Crystallographic and Supramolecular Features

  • Halogen-Substituted Analogs : Crystal structures of 3-halo-N-[2-(trifluoromethyl)phenyl]benzamides (halo = F, Br, I) reveal planar aromatic cores with intermolecular C–H···O and halogen bonding, stabilizing crystal lattices .
  • Target Compound : Predicted to adopt similar planar configurations, but bulky alkyl substituents may disrupt π-stacking interactions, altering crystallization behavior .

Biological Activity

Benzamide derivatives have garnered significant attention in pharmaceutical and agricultural chemistry due to their diverse biological activities. The compound Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl] is particularly noteworthy for its potential applications in fungicidal and other therapeutic contexts. This article explores its biological activity, synthesizing findings from various studies and patents.

  • Molecular Formula : C21H24F2N
  • CAS Number : 799814-15-6
  • Molecular Weight : Approximately 343.42 g/mol

Biological Activity Overview

The biological activity of Benzamide derivatives is primarily characterized by their fungicidal properties. According to recent patent literature, compounds similar to Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl] exhibit enhanced fungicidal efficacy compared to traditional agents. The following sections detail specific findings related to its activity.

Fungicidal Activity

Research indicates that the compound demonstrates significant fungicidal properties against various pathogens. For instance:

  • Efficacy : The compound has shown superior activity against fungi compared to structurally similar compounds. In a comparative study, it was noted that Benzamide derivatives had a higher rate of inhibition on fungal growth than established fungicides like azoxystrobin and prothioconazole .

Table 1: Comparative Fungicidal Efficacy

Compound NameActive Substance Rate (g/ha)Drug Effect (%)
Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]62.593
Azoxystrobin62.540
Prothioconazole62.512

The mechanism by which Benzamide compounds exert their antifungal effects is believed to involve the disruption of cellular processes in fungi. This includes interference with cell wall synthesis and membrane integrity, leading to cell death.

Case Studies and Research Findings

  • Study on Structural Variants : A study published in a peer-reviewed journal examined various analogs of benzamide derivatives and their interaction with fungal targets. The results indicated that the introduction of difluoromethyl groups significantly enhances the binding affinity to fungal enzymes involved in cell wall biosynthesis .
  • Synergistic Effects : Another research highlighted the synergistic effects when combining Benzamide derivatives with other fungicides. This combination resulted in an increased spectrum of activity against resistant fungal strains .

Toxicity and Safety Profile

While the compound shows promising biological activity, it is crucial to consider its toxicity profile. Preliminary assessments suggest that Benzamide derivatives have a relatively low toxicity level in non-target organisms; however, comprehensive toxicological studies are necessary to confirm these findings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-?

  • Methodological Answer : The compound can be synthesized via reflux condensation of a substituted phenylacetic acid derivative with benzamide in methanol, monitored by TLC for reaction completion. Post-reaction, the product is recrystallized to achieve purity . Key intermediates, such as the 1,3,3-trimethylbutylphenyl moiety, may require alkylation or Friedel-Crafts acylation prior to coupling.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regioselectivity.
  • HPLC-MS for purity assessment and molecular weight verification.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .
  • FT-IR to identify functional groups like the difluoromethyl (-CF₂H) stretch (~1150-1200 cm⁻¹) .

Q. How can researchers design initial biological assays to evaluate its bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., succinate dehydrogenase or cytochrome P450) due to structural similarities to known inhibitors like flutolanil . Use fluorescence polarization or SPR to quantify binding affinity. Cell-based assays (e.g., cytotoxicity in cancer lines) should employ dose-response curves (1–100 µM) and controls for fluorophore interference .

Advanced Research Questions

Q. How does the difluoromethyl group influence bioactivity compared to non-fluorinated analogs?

  • Methodological Answer : The difluoromethyl group enhances metabolic stability and electron-withdrawing effects, altering binding kinetics. Compare IC₅₀ values against analogs (e.g., 2-methyl or 2-chloro derivatives) in enzyme assays. Computational docking (e.g., AutoDock Vina) can visualize interactions with hydrophobic enzyme pockets, explaining improved inhibition .

Q. How can contradictions in enzyme inhibition data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (pH, co-solvents) or enzyme isoforms. Standardize protocols using recombinant enzymes (e.g., human vs. fungal SDH) and validate with kinetic studies (Kₘ/Vₘₐₓ). Cross-reference with structural analogs (e.g., fluxapyroxad) to identify substituent-specific trends .

Q. What computational methods predict this compound’s interactions with biological targets?

  • Methodological Answer : Use molecular dynamics simulations (Amber/CHARMM) to model binding stability over time. DFT calculations (Gaussian 09) assess electronic effects of the difluoromethyl group on H-bonding and π-π stacking. QSAR models trained on benzamide derivatives can prioritize structural modifications for enhanced activity .

Q. How does the 1,3,3-trimethylbutyl group affect solubility and bioavailability?

  • Methodological Answer : The bulky alkyl chain reduces aqueous solubility but improves membrane permeability. Quantify logP (HPLC retention time) and perform Caco-2 cell permeability assays. Modify the group to shorter alkyl chains (e.g., isopropyl) or introduce polar substituents (e.g., hydroxyl) to balance lipophilicity .

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